molecular formula C11H15N3O2S B5743748 2-(2-Amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide

2-(2-Amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide

Cat. No.: B5743748
M. Wt: 253.32 g/mol
InChI Key: OVOCGGMSAZUBNM-UHFFFAOYSA-N
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Description

2-(2-Amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with amino, oxoethyl, sulfanyl, and carboxamide groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4,5,6-trimethylpyridine-3-carboxylic acid with 2-amino-2-oxoethanethiol under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The sulfanyl and amino groups play crucial roles in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxy-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide
  • 2-(2-Methylamino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide

Uniqueness

2-(2-Amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanyl-4,5,6-trimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-5-6(2)9(10(13)16)11(14-7(5)3)17-4-8(12)15/h4H2,1-3H3,(H2,12,15)(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCGGMSAZUBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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